molecular formula C7H4FN B118710 2-Fluorobenzonitrile CAS No. 394-47-8

2-Fluorobenzonitrile

Cat. No.: B118710
CAS No.: 394-47-8
M. Wt: 121.11 g/mol
InChI Key: GDHXJNRAJRCGMX-UHFFFAOYSA-N
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Comparison with Similar Compounds

2-Fluorobenzonitrile stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXJNRAJRCGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059942
Record name Benzonitrile, 2-fluoro-
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Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

394-47-8
Record name 2-Fluorobenzonitrile
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Record name 2-Fluorobenzonitrile
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Record name 2-Fluorobenzonitrile
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Record name Benzonitrile, 2-fluoro-
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Record name Benzonitrile, 2-fluoro-
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Record name 2-fluorobenzonitrile
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Record name 2-Fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20.15 grams(0.l mole) of the product prepared in Example 1 above, 12 grams(0.21 mole) spray-dried potassium fluoride, and 45 milliliters sulfolane were heated under nitrogen to 230°-248° C. for one hour. The product was distilled directly through a 5-inch(12.7 centimeters) vigreaux column to give 6.9 grams 2-fluorobenzonitrile having a boiling point of 91°-92° C. at 27 mm Hg. The infrared spectrum was identical with that of the published spectrum. Based on 2-cyanobenzenesulfonyl chloride, the per cent yield of 2-fluorobenzonitrile was 57. Based on saccharin, the overall yield was 52.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Fluorobenzonitrile?

A1: The molecular formula of this compound is C₇H₄FN. It has a molecular weight of 121.11 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques including Fourier Transform Microwave (FTMW) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide information about its structure, vibrational frequencies, and electronic environment. [, , ]

Q3: How does the fluorine atom in this compound influence its reactivity?

A3: The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This property is particularly useful in synthesizing various substituted benzonitriles and heterocycles. [, , , , ]

Q4: What is the impact of substituents on the benzene ring of this compound on its activity?

A4: The presence and nature of substituents on the benzene ring significantly influence the reactivity and biological activity of this compound derivatives. For instance, electron-withdrawing groups generally enhance the reactivity towards nucleophiles. [, , , ] In the context of biological activity, specific substitutions are crucial for interactions with targets like the 5-hydroxytryptamine receptor 2B. []

Q5: Can this compound act as a ligand in metal-catalyzed reactions?

A5: While this compound itself is not commonly used as a ligand, its derivatives, particularly phosphino-oxazolines derived from it, have shown promise as chiral ligands in palladium-catalyzed allylic substitution reactions. These ligands offer enantiocontrol, enabling the synthesis of enantiomerically enriched compounds. []

Q6: What heterocyclic compounds can be synthesized using this compound as a starting material?

A6: this compound serves as a versatile precursor for synthesizing various heterocycles. These include quinazolines, particularly 2,4-diaminoquinazolines, which are often obtained in good yields. [, , ] Other accessible heterocycles include benzisoxazoles, benzoxazines, benzothienopyrimidines, and dixanthones. [, , , , ]

Q7: Have computational methods been employed to study this compound?

A7: Yes, computational techniques like Density Functional Theory (DFT) have been instrumental in understanding the structural and electronic properties of this compound. For instance, DFT calculations have been used to study its vibrational frequencies, ground and excited state geometries, and ionization energies. [] Furthermore, molecular modeling techniques, such as natural bond orbital (NBO) analysis, have been employed to explain observed geometry changes in fluorinated benzonitriles. []

Q8: What are the potential applications of this compound derivatives in medicinal chemistry?

A8: Research suggests that this compound derivatives hold promise for developing new drug candidates. For example, a derivative has been explored as a potential treatment for pulmonary hypertension due to its 5-HT2BR antagonist activity. [] Additionally, it serves as a key intermediate in the synthesis of various angiotensin II receptor antagonists. []

Q9: What are the applications of this compound in material science?

A9: Derivatives of this compound, specifically those incorporating carbazole units, are being investigated for their potential in polymer light-emitting diodes (PLEDs) due to their fluorescent properties and potential for high light efficiency. []

Q10: How is this compound analyzed and characterized?

A10: Various analytical techniques are employed for the characterization and quantification of this compound and its derivatives. These techniques include:

  • Spectroscopy: FTMW spectroscopy helps determine molecular structures and properties. [] IR spectroscopy identifies functional groups and analyzes reaction progress. []
  • Chromatography: Fluorous solid-phase extraction (F-SPE) is used to purify compounds tagged with fluorous oxime. []
  • Crystallography: X-ray crystallography has been employed to determine the solid-state structures of this compound derivatives, providing insights into their molecular packing and intermolecular interactions. []

Q11: Are there alternative reagents to this compound in specific reactions?

A11: Depending on the target compound and reaction conditions, alternative reagents may exist. For instance, while this compound is a common precursor for 2,4-diaminoquinazolines, using formamidine or acetamidine can yield 4-aminoquinazolines or 2-methyl-4-aminoquinazolines, albeit in lower yields. []

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